molecular formula C20H17NO B13987505 N-(3,5-diphenylphenyl)acetamide CAS No. 94623-34-4

N-(3,5-diphenylphenyl)acetamide

Cat. No.: B13987505
CAS No.: 94623-34-4
M. Wt: 287.4 g/mol
InChI Key: MOICUEHJLVRJOK-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5) is an acetamide derivative featuring a phenyl ring substituted with two methyl groups at the 3- and 5-positions (Figure 1). Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol. The compound is typically a solid at room temperature and exhibits moderate solubility in organic solvents such as ethanol and dimethylformamide (DMF) .

Properties

CAS No.

94623-34-4

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-(3,5-diphenylphenyl)acetamide

InChI

InChI=1S/C20H17NO/c1-15(22)21-20-13-18(16-8-4-2-5-9-16)12-19(14-20)17-10-6-3-7-11-17/h2-14H,1H3,(H,21,22)

InChI Key

MOICUEHJLVRJOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-diphenylphenyl)acetamide typically involves the reaction of 3,5-diphenylaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of reactants and optimizing reaction conditions to maximize yield. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-diphenylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-diphenylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-diphenylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The pharmacological and physicochemical properties of acetamide derivatives are highly dependent on the substituents attached to the aromatic ring. Below is a detailed comparison of N-(3,5-dimethylphenyl)acetamide with its analogs based on structural features, synthesis, and biological activities.

Structural and Electronic Modifications
Compound Name Substituents Molecular Formula Key Structural Features Impact on Properties
N-(3,5-Dimethylphenyl)acetamide -CH₃ at 3,5-positions C₁₀H₁₃NO Electron-donating methyl groups Enhances lipophilicity; may stabilize π-π interactions
N-(3,5-Dichlorophenyl)acetamide -Cl at 3,5-positions C₈H₇Cl₂NO Electron-withdrawing chlorine atoms Increases electrophilicity; improves hydrogen bonding
N-(3,5-Dimethoxyphenyl)acetamide -OCH₃ at 3,5-positions C₁₀H₁₃NO₃ Methoxy groups (electron-donating/resonance) Alters solubility and redox behavior
2-Chloro-N-(3,5-dimethylphenyl)acetamide -Cl on acetamide chain + -CH₃ at 3,5 C₁₀H₁₂ClNO Chlorine on acetamide backbone May enhance reactivity in nucleophilic substitution

Key Observations :

  • Electron-donating groups (e.g., -CH₃, -OCH₃) increase solubility in polar solvents and stabilize aromatic interactions, whereas electron-withdrawing groups (e.g., -Cl) enhance electrophilicity and intermolecular hydrogen bonding .
  • Halogenation (e.g., -Cl) on the acetamide chain introduces steric and electronic effects, influencing metabolic stability and target binding .
Pharmacological Activities
Compound Name Biological Activity Mechanism/Application Reference
N-(3,5-Dimethylphenyl)acetamide Intermediate in drug synthesis Potential anti-inflammatory/anticancer applications (structural inference)
N-(3,5-Dichlorophenyl)acetamide Antimicrobial Disrupts bacterial cell membranes via H-bonding
N-(3,5-Dimethoxyphenyl)acetamide Antifungal Inhibits fungal ergosterol synthesis
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Antibacterial (gram-positive) Targets bacterial topoisomerases

Key Observations :

  • Antimicrobial Activity : Compounds with bulky substituents (e.g., benzothiazole-sulfonyl-piperazine in compound 47) show enhanced activity against gram-positive bacteria due to improved membrane penetration .
  • Antifungal Activity : Methoxy-substituted derivatives (e.g., N-(3,5-dimethoxyphenyl)acetamide) may interfere with fungal cytochrome P450 enzymes .

Key Observations :

  • Palladium-catalyzed reactions (e.g., Heck coupling in ) achieve moderate yields (45%) for styryl-substituted acetamides .
  • Grubbs catalyst enables efficient synthesis of α,β-unsaturated ketone derivatives (80% yield) .

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